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Compound of Interest

Compound Name:
6-Chloro-2-methylquinoline-3-

carboxylic acid

Cat. No.: B1621895 Get Quote

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid: Structure,

Synthesis, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-methylquinoline-3-
carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will

delve into its core molecular structure, physicochemical properties, and detailed synthetic

pathways. The narrative emphasizes the compound's role as a versatile scaffold in drug

discovery, drawing on the broader biological activities of the quinoline nucleus. This document

is intended for researchers, scientists, and professionals in drug development, offering both

foundational knowledge and practical insights into the application of this valuable chemical

entity.

The Quinoline Scaffold: A Privileged Structure in
Medicinal Chemistry
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone in

the development of therapeutic agents.[1][2] Compounds incorporating this scaffold have

demonstrated a vast spectrum of biological and pharmaceutical activities, including anticancer,

antimalarial, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The versatility of

the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate
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pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4] 6-
Chloro-2-methylquinoline-3-carboxylic acid is a prime example of a functionalized quinoline

derivative that serves as both a biologically active molecule and a critical intermediate for more

complex drug candidates.

Molecular Profile of 6-Chloro-2-methylquinoline-3-
carboxylic acid
A thorough understanding of the molecular structure and physicochemical properties is

fundamental to leveraging any compound in a research and development setting.

Molecular Structure
The formal IUPAC name for this compound is 6-chloro-2-methylquinoline-3-carboxylic acid.

Its structure consists of a quinoline core with three key substituents that dictate its chemical

reactivity and biological function:

A chloro group at the C6 position.

A methyl group at the C2 position.

A carboxylic acid group at the C3 position.

The presence of the electron-withdrawing chloro group and the carboxylic acid, combined with

the methyl group, creates a unique electronic and steric profile that is central to its utility.

Physicochemical Properties
The key identifying and physical properties of 6-Chloro-2-methylquinoline-3-carboxylic acid
are summarized in the table below.
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Property Value Source

Molecular Formula C₁₁H₈ClNO₂ [5]

Molecular Weight 221.64 g/mol [5]

CAS Number 92513-40-1 [5]

Appearance Solid

InChI Key
BXNOWQXNZZNEJV-

UHFFFAOYSA-N

SMILES
Clc1cc2c(nc(c(c2)C(=O)O)C)c

c1

Synthesis and Characterization
The synthesis of quinoline derivatives can be achieved through several classic organic

reactions. The selection of a synthetic route is often guided by the availability of starting

materials, desired yield, and scalability.

Synthetic Strategy: The Doebner-von Miller Reaction
A common and effective method for synthesizing quinoline-3-carboxylic acids is the Doebner-

von Miller reaction, which involves the condensation of an aniline, an α,β-unsaturated carbonyl

compound (or its precursors), and pyruvic acid. For the target molecule, a logical approach

involves the reaction of 4-chloroaniline with an appropriate β-ketoester and an aldehyde,

followed by cyclization and oxidation.

The causality behind this choice lies in its efficiency for creating the substituted quinoline core

in a convergent manner. The reaction proceeds through the formation of a Schiff base, followed

by a Michael addition and subsequent cyclization and aromatization, providing a robust

pathway to the desired scaffold.

Experimental Protocol: Synthesis via Modified
Friedländer Annulation
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This protocol outlines a plausible laboratory-scale synthesis adapted from established methods

for similar quinoline derivatives. The Friedländer synthesis, which involves the reaction of a 2-

aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group,

provides a direct route.

Materials:

2-Amino-5-chlorobenzaldehyde

Ethyl acetoacetate

Potassium hydroxide (KOH)

Ethanol

Hydrochloric acid (HCl)

Step-by-Step Procedure:

Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1

equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

Base Catalysis: Add a catalytic amount of potassium hydroxide to the mixture. The base

facilitates the initial aldol-type condensation between the carbonyl of the aldehyde and the α-

methylene of the ethyl acetoacetate.

Cyclization & Dehydration: Reflux the mixture for 4-6 hours. During this time, the

intermediate undergoes an intramolecular cyclization followed by dehydration to form the

quinoline ring system, yielding ethyl 6-chloro-2-methylquinoline-3-carboxylate.

Saponification: After cooling the reaction mixture to room temperature, add an aqueous

solution of potassium hydroxide (2-3 equivalents) and reflux for another 2-3 hours to

hydrolyze the ester to the corresponding carboxylic acid.

Acidification & Isolation: Cool the mixture and pour it into ice-cold water. Acidify with dilute

hydrochloric acid until a precipitate forms (typically pH 3-4).
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Purification: Filter the crude solid product, wash with cold water to remove inorganic salts,

and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 6-
Chloro-2-methylquinoline-3-carboxylic acid.
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Step 1: Reactants

Step 2-3: Reaction Conditions

Step 4: Saponification

Step 5-6: Workup & Purification

2-Amino-5-chlorobenzaldehyde

Ethanol (Solvent)

Dissolve

Ethyl Acetoacetate

Dissolve

KOH (Catalyst)

Add Catalyst

Reflux (Heat)

Heat

Aqueous KOH

Hydrolyze Ester

Reflux

Acidification (HCl)

Isolate

Filtration & Recrystallization

Final Product:
6-Chloro-2-methylquinoline-3-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid.
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Spectroscopic Validation
Structural confirmation of the synthesized product is achieved through standard spectroscopic

methods.

¹H NMR: Expected signals would include aromatic protons on the quinoline core, a singlet for

the C2-methyl group, and a broad singlet for the carboxylic acid proton.

¹³C NMR: The spectrum would show characteristic peaks for the quaternary carbons of the

quinoline ring, the methyl carbon, the carboxyl carbon, and the carbons bearing protons.

FT-IR: Key absorption bands would be observed for the O-H stretch of the carboxylic acid

(broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the

aromatic region (~1500-1600 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺)

corresponding to the molecular weight (221.64), with a characteristic M+2 peak at

approximately a 1:3 ratio due to the ³⁷Cl isotope.

Core Applications in Drug Development
The true value of 6-Chloro-2-methylquinoline-3-carboxylic acid for scientists lies in its

potential as a building block for novel therapeutics.

A Versatile Pharmacophore and Intermediate
Quinoline-3-carboxylic acid derivatives are recognized as important pharmacophores. For

instance, various derivatives have been investigated as inhibitors of protein kinase CK2, a

target implicated in cancer development.[6] The core structure of 6-Chloro-2-methylquinoline-
3-carboxylic acid provides an ideal starting point for generating a library of compounds for

screening. The carboxylic acid group serves as a versatile chemical handle for derivatization,

allowing for the synthesis of amides, esters, and other functional groups to explore structure-

activity relationships (SAR).
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Chemical Derivatization
Potential Drug Candidates

6-Chloro-2-methylquinoline-
3-carboxylic acid
(Core Scaffold)

Amide Synthesis

Ester Synthesis

Heterocycle Formation

Kinase Inhibitors
(e.g., Anticancer)

Antimicrobial Agents

Anti-inflammatory Agents

Click to download full resolution via product page

Caption: Role as a central scaffold for developing diverse drug candidates.

Handling and Safety
As a laboratory chemical, 6-Chloro-2-methylquinoline-3-carboxylic acid must be handled

with appropriate care.

Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.

Hazard Statement: H302: Harmful if swallowed.

Precautionary Measures: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted

in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact

with skin and eyes.

Conclusion
6-Chloro-2-methylquinoline-3-carboxylic acid is more than just a chemical compound; it is a

gateway to therapeutic innovation. Its well-defined structure, accessible synthesis, and

versatile chemical handles make it an invaluable tool for medicinal chemists. By serving as a

foundational scaffold, it enables the exploration of new chemical space and the development of
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next-generation drug candidates targeting a wide array of diseases, from cancer to infectious

agents. This guide provides the technical foundation necessary for researchers to confidently

incorporate this potent building block into their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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